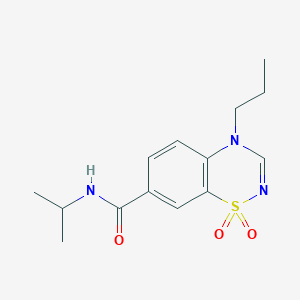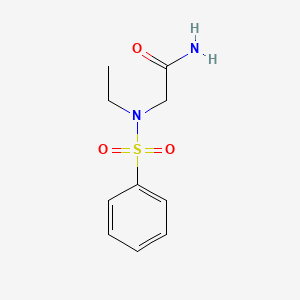
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl group, a phenylsulfonyl group, and a glycinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-ethyl-N~2~-(phenylsulfonyl)glycinamide typically involves the reaction of glycinamide with ethylating agents and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N2-ethyl-N~2~-(phenylsulfonyl)glycinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N2-ethyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted glycinamides.
Aplicaciones Científicas De Investigación
Chemistry: N2-ethyl-N~2~-(phenylsulfonyl)glycinamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide moiety is known to interact with certain enzymes, making it a candidate for drug development.
Medicine: N2-ethyl-N~2~-(phenylsulfonyl)glycinamide has shown promise in preclinical studies as a potential therapeutic agent. Its ability to inhibit specific enzymes makes it a target for the development of drugs to treat various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of N2-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s ethyl and phenylsulfonyl groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
- N~2~-ethyl-N~2~-(4-methylphenylsulfonyl)glycinamide
- N~2~-ethyl-N~2~-(2-methylphenylsulfonyl)glycinamide
- N~2~-ethyl-N~2~-(3-methoxyphenylsulfonyl)glycinamide
Comparison: N2-ethyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups. Compared to its analogs, it may exhibit different reactivity and binding properties. For example, the presence of a phenylsulfonyl group instead of a methylphenylsulfonyl group can significantly alter its interaction with enzymes and other molecular targets.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-12(8-10(11)13)16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJAQKBTGPZLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
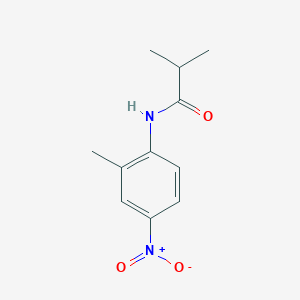
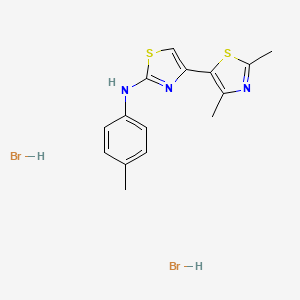
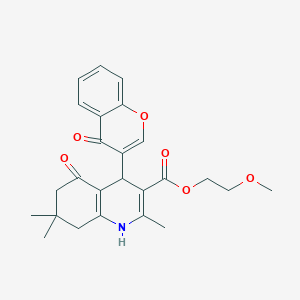

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5052965.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5052967.png)
![methyl 2-methyl-3-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5052979.png)
![2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5052991.png)
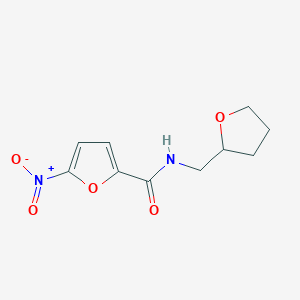
![dimethyl 2-[2,2,7-trimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5053010.png)
![4-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5053017.png)
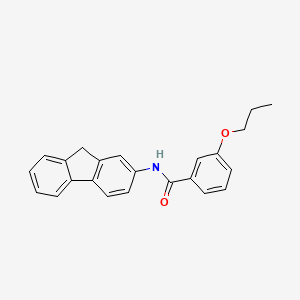
![4-[[Benzyl(butyl)amino]methyl]-2-ethoxyphenol](/img/structure/B5053035.png)
